molecular formula C14H19BrN2O B1408184 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde CAS No. 1707357-90-1

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Cat. No.: B1408184
CAS No.: 1707357-90-1
M. Wt: 311.22 g/mol
InChI Key: FXNMNMOTULQLLK-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a synthetic organic compound with the molecular formula C17H22BrN2O and a molecular weight of 356.28 g/mol. This compound is known for its versatility as an intermediate in the synthesis of various dyes and organic compounds.

Preparation Methods

The synthesis of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves the following steps:

    Piperidine Substitution: The substitution of a piperidine ring with a dimethylamino group at the 4-position.

    Aldehyde Formation: The formation of the aldehyde group at the 6-position of the benzaldehyde ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

This compound has a broad range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of cyanine dyes and fluorescent dyes.

    Biology: Employed in the study of biological processes and as a fluorescent marker.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding to specific targets. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde include:

    2-Bromo-1-(4-dimethylaminophenyl)ethanone: Another brominated compound with a similar structure.

    6-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde: A positional isomer with the bromine atom at a different position.

    4-(Dimethylamino)piperidin-1-yl derivatives: Compounds with variations in the piperidine ring or the substituents on the benzaldehyde ring.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-16(2)11-6-8-17(9-7-11)14-5-3-4-13(15)12(14)10-18/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNMNMOTULQLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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